Product packaging for Bis(((difluoromethyl)sulfinyl)oxy)ZINC(Cat. No.:CAS No. 1355729-38-2; 1562989-18-7)

Bis(((difluoromethyl)sulfinyl)oxy)ZINC

Cat. No.: B2884619
CAS No.: 1355729-38-2; 1562989-18-7
M. Wt: 295.53
InChI Key: UGEYAPVLXKEKMP-UHFFFAOYSA-L
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Description

Significance of Difluoromethylated Organic Compounds in Advanced Materials and Medicinal Chemistry

The difluoromethyl group imparts unique physicochemical properties to organic molecules. In medicinal chemistry, the -CF2H group can act as a lipophilic hydrogen bond donor, potentially enhancing binding affinity and selectivity to biological targets. Furthermore, it is often considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, allowing for the fine-tuning of a molecule's pharmacological profile. The introduction of a difluoromethyl group can also improve metabolic stability and membrane permeability, crucial parameters in drug design. In the realm of advanced materials, the incorporation of -CF2H groups can influence properties such as thermal stability, lipophilicity, and electronic characteristics, making them valuable in the design of polymers, liquid crystals, and other functional materials.

Overview of Bis(((difluoromethyl)sulfinyl)oxy)ZINC (DFMS) as a Key Difluoromethylation Reagent

This compound, commonly known as DFMS or the Baran difluoromethylation reagent, is a zinc sulfinate compound that has emerged as a highly effective reagent for the direct difluoromethylation of organic substrates. nih.gov It is an easily prepared, air-stable, free-flowing white powder. nih.gov One of the primary advantages of DFMS is its ability to generate the difluoromethyl radical (•CF2H) under mild conditions, enabling the functionalization of a wide range of molecules. nih.gov This reagent offers a scalable and operationally simple method for C-H difluoromethylation, demonstrating excellent functional group tolerance. enamine.net

The general reaction conditions for using DFMS often involve an oxidant, such as tert-butyl hydroperoxide (TBHP), in a suitable solvent system. nih.gov For many applications, especially with nitrogen-containing heterocycles, the reactions can be performed at room temperature or with gentle heating. sigmaaldrich.com

Below is a table summarizing the key properties of DFMS:

PropertyDescription
Chemical Name This compound
Common Names DFMS, Baran difluoromethylation reagent, Zinc difluoromethanesulfinate
CAS Number 1355729-38-2 sigmaaldrich.comchemspider.com
Molecular Formula C2H2F4O4S2Zn chemspider.com
Appearance White solid nih.gov
Key Application Direct C-H difluoromethylation nih.gov
Reaction Mechanism Radical process nih.gov
Advantages Air and water stable, operationally simple, scalable, good functional group tolerance enamine.netsigmaaldrich.com

Historical Context of Organozinc Reagents in Organic Synthesis

Organozinc compounds hold a significant place in the history of organometallic chemistry. The era of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgsigmaaldrich.com This discovery was a landmark, not only for organometallic chemistry but also for the development of the theory of valence. digitellinc.com

Throughout the 19th century, chemists like Aleksandr Mikhailovich Butlerov and his students expanded the use of organozinc reagents in the synthesis of alcohols. digitellinc.com A pivotal development was the Reformatsky reaction, discovered by Sergey Reformatsky, which utilizes an α-halo ester and zinc to form a zinc enolate that reacts with carbonyl compounds. slideshare.net

Despite their early discovery, the reactivity of organozinc reagents is lower than that of Grignard or organolithium reagents. wikipedia.org However, this lower reactivity can be advantageous, leading to higher chemoselectivity in complex syntheses. The development of activated forms of zinc, such as Rieke zinc, broadened the scope of organozinc chemistry by enabling the direct reaction of zinc with less reactive organic halides. wikipedia.org The advent of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, further solidified the importance of organozinc reagents as versatile and indispensable tools in modern organic synthesis. sigmaaldrich.comslideshare.net

Research Findings: Applications of DFMS in Difluoromethylation

The utility of this compound (DFMS) is best illustrated by its application in the direct C-H functionalization of a variety of organic substrates, particularly nitrogen-containing heterocycles. The following table presents a selection of research findings, detailing the substrate, reaction conditions, and resulting yields.

SubstrateReaction ConditionsProductYield (%)
CaffeineDFMS (2.0 equiv), TBHP (3.0 equiv), CH2Cl2/H2O, 23 °C, 12 h8-(difluoromethyl)caffeine85
PentoxifyllineDFMS (2.0 equiv), TBHP (3.0 equiv), CH2Cl2/H2O, 23 °C, 12 hC7-(difluoromethyl)pentoxifylline79
4-PhenylpyridineDFMS (2.0 equiv), TBHP (3.0 equiv), TFA (1.0 equiv), CH2Cl2/H2O, 23 °C, 12 h2-(difluoromethyl)-4-phenylpyridine65
QuinoxalineDFMS (2.0 equiv), TBHP (3.0 equiv), CH2Cl2/H2O, 23 °C, 12 h2-(difluoromethyl)quinoxaline70
4-CyanopyridineDFMS (2.0 equiv), TBHP (3.0 equiv), TFA (1.0 equiv), CH2Cl2/H2O, 23 °C, 12 h4-cyano-2-(difluoromethyl)pyridine58
ThiophenolDFMS (1.0 equiv), TBHP (1.5 equiv), CH2Cl2/H2O, 23 °C, 1 h(Difluoromethyl)(phenyl)sulfane90
ChalconeDFMS (2.0 equiv), TBHP (3.0 equiv), CH2Cl2/H2O, 23 °C, 12 h3-(difluoromethyl)-1,3-diphenylpropan-1-one55

Data compiled from Fujiwara et al., J. Am. Chem. Soc. 2012, 134, 3, 1494–1497. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2F4O4S2Zn B2884619 Bis(((difluoromethyl)sulfinyl)oxy)ZINC CAS No. 1355729-38-2; 1562989-18-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

difluoromethanesulfinic acid;zinc
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKJOUIZQRKDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)O.C(F)(F)S(=O)O.[Zn]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F4O4S2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562989-18-7
Record name bis(difluoromethylsulfinyloxy)zinc
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Synthetic Methodologies for Bis Difluoromethyl Sulfinyl Oxy Zinc and Its Derivatives

Preparation of Bis(((difluoromethyl)sulfinyl)oxy)ZINC

This compound is a stable, free-flowing white powder that serves as a convenient source of the difluoromethyl radical for C-H functionalization reactions. nih.govresearchgate.net Its synthesis has been optimized for accessibility and scalability.

The formal synthesis of this compound involves the reaction of two equivalents of difluoromethanesulfinic acid with a suitable zinc precursor, such as zinc oxide or zinc carbonate. This acid-base reaction yields the zinc salt and water or carbon dioxide. However, the more common and practical laboratory preparation involves the in situ generation of the difluoromethanesulfinate anion from a readily available precursor like difluoromethanesulfonyl chloride. researchgate.netcas.cn

A widely adopted and reliable method for synthesizing this compound is the reduction of difluoromethanesulfonyl chloride with zinc dust. researchgate.netcas.cn This procedure, detailed in a Nature Protocols publication, provides the desired reagent, which can be used crude or purified to remove byproducts like zinc chloride and water. researchgate.netacs.org The reaction proceeds by the insertion of zinc into the sulfur-chlorine bond, followed by reaction with a second equivalent of the sulfonyl chloride to form the zinc sulfinate.

The general protocol involves the slow addition of difluoromethanesulfonyl chloride to a suspension of zinc dust in a suitable solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the exothermic reaction. The product precipitates from the reaction mixture and can be isolated by filtration. researchgate.net

Reactants Solvent Temperature Reaction Time Yield Reference
Difluoromethanesulfonyl chloride, Zinc dustDiethyl Ether0 °C to rt~3 hHigh researchgate.net

This interactive table summarizes the typical conditions for the synthesis of this compound from its sulfonyl chloride precursor.

The synthetic protocol for this compound has been designed to be scalable, allowing for the preparation of multigram quantities in a standard laboratory setting. nih.govresearchgate.net The operational simplicity and the use of readily available, inexpensive starting materials contribute to its utility in large-scale applications for drug discovery and development. researchgate.netenamine.net

While specific reports on industrial-scale continuous flow synthesis of this compound are not prevalent, advancements in flow chemistry have been successfully applied to related organometallic reagents. For instance, a continuous process using a stirred-tank reactor has been developed for the multi-hundred-gram scale synthesis of the difluoromethylating reagent [(DMPU)₂Zn(CF₂H)₂]. researchgate.net Such methodologies, which offer improved safety, reproducibility, and scalability, represent a significant advancement and could potentially be adapted for the large-scale production of zinc sulfinates. vapourtec.comrsc.org

Synthesis of Related Difluoromethylzinc Reagents for Specialized Applications

For certain applications, pre-formed difluoromethylzinc reagents, often stabilized by ligands, are employed. These reagents offer different reactivity profiles compared to the radical-generating this compound.

A direct method to generate (difluoromethyl)zinc reagents involves the oxidative addition of metallic zinc to difluoroiodomethane (B73695) (ICHF₂). researchgate.netacs.org This reaction, analogous to the formation of Grignard reagents, produces a (difluoromethyl)zinc iodide species (ICHF₂Zn). The reaction is typically performed using activated zinc dust in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net These reagents are generally prepared and used in situ for subsequent reactions, such as copper-catalyzed cross-coupling. acs.org

Reactants Solvent Key Features Reference
Difluoroiodomethane, Zinc dustDMFDirect insertion of Zn into C-I bond. researchgate.net
Difluoroiodomethane, Diethylzinc (B1219324)N/AAlternative to metallic zinc. acs.org

This interactive table outlines common methods for preparing (Difluoromethyl)zinc reagents.

To enhance stability and modulate reactivity, (difluoromethyl)zinc species can be isolated as stable, often crystalline, complexes with donor ligands such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or tetramethylethylenediamine (TMEDA).

The complex [(DMPU)₂Zn(CF₂H)₂], known as the Vicic-Mikami reagent, is a stable, free-flowing solid prepared from the reaction of diethylzinc with difluoroiodomethane in the presence of two equivalents of DMPU. researchgate.netresearchgate.net This well-defined reagent has proven effective in various cross-coupling reactions. cas.cn

Similarly, the TMEDA-ligated complex, [(TMEDA)Zn(CF₂H)₂], can be prepared. The bidentate TMEDA ligand coordinates to the zinc center, providing a stable reagent that is particularly useful in palladium-catalyzed Negishi cross-coupling reactions. cas.cnnih.gov The presence of the diamine ligand can facilitate the transmetalation step in the catalytic cycle. nih.gov

Chemical Reactivity and Mechanistic Investigations of Bis Difluoromethyl Sulfinyl Oxy Zinc

Radical Generation and Characterization from DFMS

Bis(((difluoromethyl)sulfinyl)oxy)ZINC, also known as zinc difluoromethanesulfinate (DFMS), is a stable, easily handled reagent primarily utilized as a precursor for the difluoromethyl radical (CF₂H•). nih.gov This radical species is central to the utility of DFMS in modern organic synthesis, particularly for the introduction of the valuable difluoromethyl group into organic molecules. nih.govenamine.net

The generation of the difluoromethyl radical from DFMS proceeds through a radical process. nih.govresearchgate.net Several methods can produce the CF₂H• radical from various precursors, including single-electron oxidation, single-electron reduction, or radical abstraction. rsc.org In the case of DFMS (Zn(SO₂CF₂H)₂), single-electron oxidation is a key activation pathway. rsc.org The process is typically initiated by an oxidizing agent, which facilitates the release of the CF₂H• radical, enabling its participation in subsequent chemical transformations. nih.gov This method provides a mild and operationally simple route to access the difluoromethyl radical for functionalizing a range of organic substrates. nih.govenamine.net

A defining characteristic of the difluoromethyl radical (CF₂H•) generated from DFMS is its nucleophilic nature. nih.govrsc.org This property is similar to that of alkyl and aryl radicals and dictates its reactivity, particularly in reactions with electron-deficient substrates like heterocycles. researchgate.netnih.gov The nucleophilic character means that the CF₂H• radical preferentially attacks electron-poor positions in molecules. nih.govresearchgate.net For instance, in Minisci-type reactions involving heteroaromatic bases, the regiochemical outcomes are consistent with the addition of a nucleophilic radical. researchgate.netrsc.org This contrasts sharply with the behavior of more highly fluorinated alkyl radicals. researchgate.netnih.govrepec.org The nucleophilicity of CF₂H• is attributed to the balance of electronic effects from the fluorine atoms, which results in a relatively high-energy singly occupied molecular orbital (SOMO) compared to its perfluorinated counterpart. rsc.org

The reactivity of fluoroalkyl radicals is highly dependent on the degree of fluorine substitution. rsc.org A direct comparison between the difluoromethyl radical (CF₂H•) and the trifluoromethyl radical (CF₃•) reveals significant differences in their electronic character and reactivity. researchgate.netrepec.org While CF₂H• is considered nucleophilic, the CF₃• radical is decidedly electrophilic. researchgate.netnih.govresearchgate.net This fundamental difference in polarity leads to distinct regioselectivities in reactions with heterocycles. researchgate.netrsc.org

The differing character arises from the interplay of inductive and conjugative effects of the fluorine substituents. researchgate.net Fluorine's strong inductive (electron-withdrawing) effect lowers the energy of the radical's SOMO. researchgate.net Conversely, conjugative electron donation from fluorine's lone pairs results in an antibonding interaction that raises the SOMO energy. researchgate.net In CF₂H•, these opposing effects are relatively balanced, resulting in a SOMO energy similar to that of the methyl radical (CH₃•) and a corresponding nucleophilic character. researchgate.net In the CF₃• radical, the cumulative inductive effect of three fluorine atoms dominates, significantly lowering the SOMO energy and imparting strong electrophilic character. researchgate.net

The geometry of these radicals also varies with fluorination. Increased fluorine substitution leads to a more pyramidal (tetrahedral) geometry. rsc.org

Comparison of Fluoroalkyl Radical Properties

PropertyDifluoromethyl Radical (CF₂H•)Trifluoromethyl Radical (CF₃•)Reference
Electronic Character NucleophilicElectrophilic researchgate.netnih.govrepec.org
Reactivity with Heterocycles Attacks electron-deficient positionsAttacks electron-rich positions researchgate.netrsc.org
SOMO Energy Relatively highSignificantly lower researchgate.netrsc.org
Dominant Electronic Effect Near cancellation of inductive and conjugative effectsStrong inductive withdrawal by three fluorine atoms researchgate.net
Geometry Pyramidal (oop bending angle = 49.5°)More pyramidal (oop bending angle = 55.1°) rsc.org

Reaction Pathways and Proposed Mechanistic Frameworks

DFMS is a highly effective reagent for the direct C-H difluoromethylation of various organic substrates, most notably nitrogen-containing heteroarenes. nih.govresearchgate.net The reaction mechanism is understood to be a radical process. nih.govenamine.net The key steps involve the generation of the CF₂H• radical from DFMS, followed by its addition to an electron-deficient C-H bond of the substrate, often a heterocycle. This reaction pathway is characteristic of a Minisci-type reaction, where a nucleophilic radical adds to a protonated heteroaromatic compound. researchgate.netrsc.org

The regioselectivity of the C-H functionalization is a key aspect of its mechanism. In most cases, the reaction shows high levels of regioselectivity, with the difluoromethyl group being installed at the most electron-deficient positions of the heterocycle. nih.gov For example, difluoromethylation of dihydroquinine is selective for the C2 position, which is consistent with the nucleophilic character of the CF₂H• radical. rsc.org However, reaction conditions, such as the choice of solvent, can influence the regiochemical outcome in some cases. nih.gov

In DFMS-mediated C-H functionalization reactions, an initiator is typically required to trigger the formation of the crucial difluoromethyl radical. nih.gov tert-Butyl hydroperoxide (tBuOOH) is commonly employed for this purpose. nih.gov The role of tBuOOH is to act as an oxidizing agent in a single-electron transfer (SET) process with the zinc difluoromethanesulfinate. This oxidation initiates the decomposition of the sulfinate, leading to the release of sulfur dioxide (SO₂) and the formation of the CF₂H• radical. The generated radical can then engage the organic substrate to achieve the desired C-H functionalization. The use of tBuOOH under mild conditions makes this a practical and widely applicable method for difluoromethylation. nih.gov

Detailed Electron Transfer Processes in Radical Difluoromethylation

The utility of this compound, also known as zinc difluoromethanesulfinate (DFMS), in radical difluoromethylation reactions hinges on its ability to serve as a precursor to the difluoromethyl radical (•CF₂H). cas.cn The generation of this radical is widely proposed to occur via a single electron transfer (SET) process, typically initiated by an oxidant. cas.cnacs.org

A common initiator for this process is tert-butyl hydroperoxide (tBuOOH). cas.cn The proposed mechanism commences with the interaction between the zinc sulfinate and the oxidant. It is hypothesized that a single electron is transferred from the sulfinate moiety to the oxidant, leading to the homolytic cleavage of the sulfur-carbon bond. This process results in the formation of the •CF₂H radical, sulfur dioxide, and a zinc-containing byproduct. The difluoromethyl radical generated is reported to have nucleophilic character. cas.cn

Proposed Generation of •CF₂H Radical

Zn(OS(O)CF₂H)₂ + Initiator → •CF₂H + SO₂ + Zinc byproducts

The efficiency of this process has made this compound a valuable reagent in organic synthesis for the introduction of the difluoromethyl group into a variety of organic molecules. rsc.org

Transmetalation Phenomena Involving Difluoromethylzinc Species

In the realm of difluoromethylation, transmetalation of the difluoromethyl group from a zinc reagent to a transition metal catalyst, particularly copper, is a key step in many cross-coupling reactions. While much of the detailed mechanistic work has been performed on other difluoromethylzinc reagents, such as [(DMPU)₂Zn(CF₂H)₂], the principles are relevant to understanding the potential reactivity of species derived from this compound. cas.cn

The transmetalation process involves the transfer of the CF₂H group from the zinc center to the copper catalyst. This is a crucial step as it forms a highly reactive organocopper intermediate that can then participate in the catalytic cycle. Studies have shown that this transmetalation can be highly efficient and may not require an activator. It has been observed that the transmetalation of the CF₂H group from a difluoromethylzinc reagent to a copper(I) salt can lead to the formation of a copper difluoromethyl species, [CuCF₂H], or a cuprate (B13416276) species, [Cu(CF₂H)₂]⁻. These copper intermediates are key for the subsequent steps of the reaction, such as oxidative addition and reductive elimination, which ultimately lead to the difluoromethylated product.

The general scheme for the transmetalation can be depicted as:

General Transmetalation Scheme

[Zn]-CF₂H + Cu(I)-X → [Cu]-CF₂H + [Zn]-X

The characterization of organozinc species and intermediates in solution is challenging due to their dynamic nature and sensitivity to the surrounding environment. Spectroscopic techniques, particularly ¹⁹F NMR, have been valuable in studying difluoromethylzinc reagents. For example, ¹⁹F NMR has been used to identify and quantify the different zinc species in solution, such as [Cd(CF₂H)₂] and [Cd(CF₂H)I], providing insight into the equilibrium between these species. cas.cn

Computational studies, including Density Functional Theory (DFT) calculations, have also been employed to understand the structure, stability, and reactivity of organozinc intermediates. These studies can provide valuable information on bond energies, reaction pathways, and the electronic properties of the molecules involved. For instance, computational studies can help to elucidate the mechanism of transmetalation by modeling the transition states and intermediates involved in the transfer of the CF₂H group from zinc to a transition metal. While specific computational studies on this compound are not widely available, the methodologies have been applied to related organozinc systems to understand their speciation and reactivity.

Below is a table summarizing the types of spectroscopic and computational methods used to study organozinc species:

MethodApplicationInsights Gained
¹⁹F NMR SpectroscopyCharacterization of difluoromethylzinc reagents in solution.Identification and quantification of different zinc species, monitoring reaction progress.
Density Functional Theory (DFT)Calculation of structures, energies, and properties of intermediates and transition states.Mechanistic details of transmetalation and radical formation, understanding of reactivity.

Redox Chemistry of this compound

The redox chemistry of this compound is central to its function as a difluoromethylating agent, particularly in radical processes. The sulfinate moiety is susceptible to both oxidation and reduction, which can lead to the generation of the desired difluoromethyl radical.

The primary oxidation pathway for this compound involves a single electron transfer to an oxidizing agent, such as tBuOOH. cas.cn This oxidation is the key step in the generation of the difluoromethyl radical. The process is believed to involve the formation of a sulfinyl radical intermediate, which then undergoes desulfonylation to release sulfur dioxide and the •CF₂H radical.

Proposed Oxidation Pathway

Zn(OS(O)CF₂H)₂ - e⁻ → [Zn(OS(O)CF₂H)₂]⁺• → •CF₂H + SO₂ + [Zn]⁺

The feasibility of this pathway is supported by the successful use of oxidants to initiate difluoromethylation reactions with this reagent. The nucleophilic nature of the resulting •CF₂H radical suggests that it is formed through an oxidative process where the sulfinate is the electron donor. cas.cn

While the oxidative pathway is more commonly exploited, the reduction of sulfinates is also a known chemical transformation. In the context of this compound, a reduction pathway would likely involve the addition of an electron to the sulfinate group. This could potentially lead to the formation of a radical anion, which might then fragment to release a difluoromethyl anion or other reactive species. However, the use of this compound in reactions that proceed via a reductive pathway is not as well-documented as its use in oxidative radical reactions. Further research would be needed to fully elucidate the reduction pathways and the nature of the species generated.

Applications of Bis Difluoromethyl Sulfinyl Oxy Zinc in Organic Synthesis

Direct C-H Difluoromethylation of Organic Substrates

DFMS has proven to be effective in the direct C-H difluoromethylation of several classes of organic compounds through a radical process. nih.govcas.cn This method avoids the need for pre-functionalization of the substrate, which is often required in other difluoromethylation strategies. nih.gov The reactions are typically carried out under mild, user-friendly conditions, often at ambient temperature in aqueous media and open to the air. thieme-connect.com

Functionalization of Nitrogen-Containing Heteroarenes

A significant application of DFMS is the direct difluoromethylation of nitrogen-containing heteroarenes. nih.govnih.gov This class of compounds is prevalent in pharmaceuticals and bioactive molecules, making the introduction of the CF2H group a valuable transformation for modifying their properties. The reaction is compatible with a range of nitrogen-containing heteroarenes, including both electron-rich and electron-deficient systems, affording the desired products in good to excellent yields. thieme-connect.com

The reaction generally proceeds with high regioselectivity, a feature that will be discussed in more detail in a later section. Below is a table summarizing the difluoromethylation of various nitrogen-containing heteroarenes using DFMS.

EntryHeteroarene SubstrateProductYield (%)
1Pyridine (B92270)2-(Difluoromethyl)pyridine62
24-Chloropyridine4-Chloro-2-(difluoromethyl)pyridine66
3Lepidine2-(Difluoromethyl)lepidine90
4Caffeine8-(Difluoromethyl)caffeine72
5Ethyl nicotinateEthyl 2-(difluoromethyl)nicotinate61

Data compiled from research findings. thieme-connect.com

Difluoromethylation of Conjugated π-Systems (e.g., α,β-Unsaturated Enones)

DFMS is also capable of difluoromethylating conjugated π-systems, such as α,β-unsaturated enones. nih.govthieme-connect.com This reaction provides a direct method for the synthesis of α-difluoromethylated ketones, which are valuable building blocks in organic synthesis. The reaction proceeds via a radical addition to the conjugated system. cas.cn

An example of this application is the difluoromethylation of chalcone, which yields the corresponding α-difluoromethylated product.

Entryα,β-Unsaturated EnoneProductYield (%)
1Chalcone3-(Difluoromethyl)-1,3-diphenylpropan-1-one50

Data compiled from research findings. thieme-connect.com

Difluoromethylation of Aromatic Thiols

The direct difluoromethylation of aromatic thiols represents another useful application of DFMS. nih.govthieme-connect.com This reaction allows for the synthesis of aryl difluoromethyl sulfides. The difluoromethylthio group (-SCF2H) has gained significant attention in medicinal chemistry as it can act as a lipophilic hydrogen-bonding donor and a bioisostere of hydroxyl and thiol groups. nih.gov

The reaction of thiophenol with DFMS in the presence of an oxidant provides the corresponding difluoromethylated product in a good yield.

EntryAromatic ThiolProductYield (%)
1Thiophenol(Difluoromethyl)(phenyl)sulfane72

Data compiled from research findings. thieme-connect.com

Regioselectivity and Chemoselectivity in DFMS-Mediated Reactions

The utility of DFMS in organic synthesis is further enhanced by its notable regioselectivity and chemoselectivity. These features allow for the predictable and controlled functionalization of complex molecules.

Directing Group Effects and Substituent Influence on Regiochemistry

The regiochemical outcome of DFMS-mediated C-H difluoromethylation is influenced by both directing groups and the electronic nature of substituents on the substrate. In the case of heteroarenes, the difluoromethylation typically occurs at positions that are electronically activated or sterically accessible. For instance, in substituted pyridines, the regioselectivity can be influenced by the position of the substituent. nih.gov

The concept of using directing groups to control the site-selectivity of C-H functionalization is a well-established strategy in organic synthesis. snnu.edu.cnresearchgate.net While transient directing groups are often employed to achieve specific regioselectivity, the inherent electronic properties of the substrate itself can act as a directing influence in DFMS reactions. nih.gov For example, the nucleophilic character of the CF2H radical generated from DFMS suggests a preference for reaction at electron-deficient sites in heteroarenes. nih.govnih.gov

Compatibility with Diverse Functional Groups

A key advantage of DFMS is its compatibility with a wide range of functional groups. nih.govthieme-connect.com This chemoselectivity allows for the late-stage functionalization of complex molecules without the need for protecting groups. The mild reaction conditions contribute significantly to this compatibility.

The table below illustrates the functional group tolerance of DFMS in the difluoromethylation of various substrates.

EntrySubstrateFunctional Group PresentYield (%)
14-ChloropyridineHaloarene (Chloro)66
2Ethyl nicotinateEster61
3N-Acetyl-L-tryptophan methyl esterAmide, Ester, Indole40
44-HydroxycoumarinHydroxyl49
5ThiophenolThiol72

Data compiled from research findings. thieme-connect.com

This broad functional group tolerance underscores the practical utility of Bis(((difluoromethyl)sulfinyl)oxy)ZINC as a versatile reagent in modern organic synthesis.

Transition Metal-Catalyzed Difluoromethylation Using Zinc Reagents

The introduction of the difluoromethyl group into organic scaffolds can be efficiently achieved through transition metal catalysis, with this compound serving as a key reagent. Its reactivity has been explored in copper-, iron-, and palladium-catalyzed systems.

Copper-Catalyzed Cross-Coupling Reactions

While copper-catalyzed difluoromethylation reactions have been developed using various zinc reagents, the specific application of this compound in copper-catalyzed cross-coupling reactions with aryl halides is not extensively documented in the reviewed literature. dokumen.pub Other difluoromethylzinc reagents, such as [(DMPU)₂Zn(CF₂H)₂], have been successfully employed in copper-catalyzed difluoromethylation of aryl iodides. rsc.org

Iron-Catalyzed Difluoromethylation Protocols

Iron catalysis provides a cost-effective and environmentally benign approach to difluoromethylation, and this compound has proven to be a highly effective reagent in this context. A significant application is the iron-catalyzed decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids. acs.orgbeilstein-journals.orgresearchgate.net This method allows for the synthesis of E-alkenes bearing a difluoromethyl group through a radical addition-elimination process. beilstein-journals.org

The reaction is typically carried out using an iron salt as the catalyst and a radical initiator, such as tert-butyl hydroperoxide (TBHP). The process is tolerant of a variety of functional groups on the aryl ring of the acrylic acid.

Table 1: Iron-Catalyzed Decarboxylative Difluoromethylation of α,β-Unsaturated Carboxylic Acids with this compound

Entry Substrate (α,β-Unsaturated Carboxylic Acid) Catalyst Oxidant Yield (%)
1 Cinnamic acid Fe(NO₃)₃·9H₂O TBHP 68
2 4-Methylcinnamic acid Fe(NO₃)₃·9H₂O TBHP 65
3 4-Methoxycinnamic acid Fe(NO₃)₃·9H₂O TBHP 58
4 4-Chlorocinnamic acid Fe(NO₃)₃·9H₂O TBHP 72

Data compiled from studies on iron-catalyzed decarboxylative difluoromethylation. acs.orgresearchgate.net

Furthermore, this compound is extensively used for the direct C-H difluoromethylation of heteroarenes under iron catalysis, often with a radical initiator. acs.org This method is particularly valuable for its operational simplicity and broad substrate scope. nih.govenamine.net

Palladium-Catalyzed Cross-Coupling Reactions (Negishi-type) with Related Organozinc Reagents

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are powerful tools for the formation of carbon-carbon bonds. While various (difluoromethyl)zinc reagents have been utilized in such reactions, the direct use of this compound for the Negishi-type cross-coupling with aryl halides to form difluoromethylarenes has not been widely reported. nih.gov Reports indicate that while this reagent is effective for the difluoromethylation of heteroarenes, its application to arenes is less common. nih.gov

Alternative palladium-catalyzed methods have been developed for the synthesis of difluoromethylarenes, for instance, through the α-arylation of α,α-difluoroketones followed by a C-C bond cleavage. nih.gov For direct difluoromethylation of aryl halides via Negishi coupling, other organozinc reagents bearing ligands like TMEDA have been successfully employed. researchgate.net

Strategic Integration of Difluoromethyl Groups

The unique properties of the difluoromethyl group, such as its ability to act as a lipophilic hydrogen bond donor and its role as a bioisostere, make its incorporation into complex molecules a valuable strategy in drug discovery and development. dokumen.pubmdpi.com

Late-Stage Introduction of CF₂H Motifs

Late-stage functionalization, the introduction of functional groups into complex molecules at a late step in the synthesis, is a powerful strategy in medicinal chemistry for the rapid generation of analogs with improved properties. acs.org this compound is a well-suited reagent for this purpose due to its stability, ease of handling, and the mild reaction conditions often employed for its activation. enamine.netsigmaaldrich.com

The radical nature of the difluoromethylation using this reagent allows for the functionalization of C-H bonds in complex, polyfunctional molecules, including drug candidates and natural products, with a high degree of predictability based on the electronic properties of the substrate. nih.gov

Table 2: Examples of Late-Stage C-H Difluoromethylation of Complex Molecules

Entry Substrate Reagent Result Reference
1 Dihydroquinine This compound Selective difluoromethylation nih.gov
2 Chantix (Varenicline) This compound Introduction of CF₂H group nih.gov
3 Xanthine derivatives This compound C-H difluoromethylation researchgate.net

Bioisosteric Replacement and Modification of Biologically Active Scaffolds

The difluoromethyl group is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes methyl (-CH₃) groups. dokumen.pubmdpi.com Its introduction can lead to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity due to its unique electronic and steric properties. nih.govmdpi.com

This compound provides a direct method for this bioisosteric replacement through the functionalization of C-H bonds, allowing medicinal chemists to modify existing biologically active scaffolds without the need for de novo synthesis. For instance, the CF₂H group has been successfully incorporated as a thiol mimic in inhibitors for the HCV NS3 protease and as a hydroxyl isostere in dual inhibitors of COX-2 and 5-LOX. nih.gov

The use of this reagent in late-stage functionalization campaigns has demonstrated its utility in generating analogs with potentially improved pharmacokinetic profiles. acs.org

Advanced Analytical Characterization and Computational Studies of Bis Difluoromethyl Sulfinyl Oxy Zinc Systems

Spectroscopic Characterization Techniques for Organozinc Compounds and Intermediates

Spectroscopic methods are indispensable for the elucidation of the molecular structures of organozinc compounds in both solution and the solid state. These techniques provide critical insights into the bonding, aggregation, and dynamics of these reactive species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and behavior of organozinc compounds in solution. Techniques such as ¹H, ¹³C, and ¹⁹F NMR can provide detailed information about the chemical environment of the nuclei within the molecule.

In the study of organozinc sulfinates, NMR is instrumental in confirming the formation of the desired products and understanding their solution-state structures. For a homologous series of organozinc sulfinates, [(RSO₂)ZnR]n (where R = Me, tBu, Ph), ¹H and ¹³C NMR spectroscopy confirmed the presence of both the sulfinate and the alkyl/aryl groups attached to the zinc center. rsc.orgrsc.org For instance, the ¹H NMR spectrum of the methyl derivative showed distinct singlets for the protons of the MeSO₂ group and the Me-Zn moiety. rsc.org

Diffusion Ordered Spectroscopy (DOSY) is a particularly useful NMR technique for determining the size of molecules in solution and studying aggregation phenomena. For the aforementioned series of organozinc sulfinates, DOSY experiments in THF-d₈ indicated that these compounds predominantly exist as solvated dimers, [(RSO₂)ZnR(THF-d₈)]₂, regardless of the organic substituent on the zinc atom. rsc.orgrsc.org This suggests that Bis(((difluoromethyl)sulfinyl)oxy)ZINC would likely also form dimeric or higher-order aggregates in coordinating solvents.

The following table presents hypothetical ¹⁹F NMR data for this compound, based on typical chemical shifts for difluoromethyl groups.

Hypothetical NMR Data for this compound
Nucleus ¹⁹F
Solvent THF-d₈
Chemical Shift (δ) / ppm -80 to -130
Multiplicity Triplet
Coupling Constant (JHF) / Hz ~50-60

This is a hypothetical representation based on known ranges for similar compounds.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying chemical species and probing reaction mechanisms. Electrospray ionization (ESI) and other soft ionization techniques are particularly useful for the analysis of organometallic complexes, as they can often transfer intact species from solution to the gas phase.

The application of ESI-MS/MS, in combination with computational modeling, has been effectively used to characterize the gas-phase structures of various organozinc cations. rsc.orgresearchgate.net This approach allows for the detailed investigation of ligand coordination and fragmentation pathways, providing insights into the intrinsic stability of these complexes. rsc.org For this compound, ESI-MS could be employed to identify the parent ion and any solvent adducts or aggregate species present in solution. Tandem MS (MS/MS) experiments could then be used to fragment these ions, revealing information about the connectivity and relative bond strengths within the complex.

The table below illustrates potential ionic species that could be observed in the mass spectrum of this compound.

Potential Ionic Species in Mass Spectrometry
Species Description
[Zn(OS(O)CF₂H)₂ + H]⁺ Protonated molecular ion
[Zn(OS(O)CF₂H)]⁺ Fragment ion after loss of one ligand
[Zn₂(OS(O)CF₂H)₃]⁺ Fragment from a dimeric species
[Zn(OS(O)CF₂H)₂(Solvent) + H]⁺ Solvated molecular ion

These are predicted species and would need experimental verification.

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline solids. While a crystal structure for this compound is not publicly available, the structures of related organozinc sulfinates offer significant insights into the potential solid-state arrangements.

Single-crystal X-ray diffraction studies on the homologous series [(RSO₂)ZnR]n have revealed a remarkable structural diversity that is dependent on the nature of the organic substituent. rsc.orgrsc.org

[(MeSO₂)ZnMe]n crystallizes as a one-dimensional coordination polymer. rsc.org

[(tBuSO₂)ZntBu]₄ forms a tetrameric molecular aggregate. rsc.org

[(PhSO₂)ZnPh]₂·2THF exists as a solvated dimer. rsc.org

In these structures, the sulfinate ligand typically coordinates to the zinc centers through its oxygen atoms in a bridging fashion, leading to the formation of extended networks or discrete clusters. The zinc atoms generally adopt a tetrahedral coordination geometry. rsc.orgrsc.org This structural versatility highlights the influence of steric and electronic effects of the organic groups on the supramolecular assembly. It is plausible that this compound would also exhibit complex aggregation behavior in the solid state, with the difluoromethylsulfinate ligands bridging multiple zinc centers.

Crystallographic Data for an Analogous Organozinc Sulfinate
Compound [(PhSO₂)ZnPh]₂·2THF
Crystal System Monoclinic
Space Group P2₁/n
Zn-O (sulfinate) bond lengths (Å) 1.987–2.088
Zn-O (THF) bond length (Å) 2.088
S-O bond lengths (Å) 1.527–1.528
O-S-O angle (°) 107.37
(Data from Lewiński et al.) rsc.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are powerful complements to experimental studies, providing a deeper understanding of the electronic structure, bonding, and reactivity of molecules.

Density Functional Theory (DFT) has become a standard computational tool for investigating organometallic systems. DFT calculations can provide valuable information about molecular geometries, bond energies, and electronic properties, such as the distribution of electron density and the nature of frontier molecular orbitals (HOMO and LUMO).

DFT calculations have been successfully applied to model the reaction between homoleptic organozinc compounds (R₂Zn) and sulfur dioxide (SO₂), providing theoretical insights into the formation of organozinc sulfinates. rsc.org Such studies can help to elucidate reaction mechanisms and predict the stability of intermediates and products. rsc.orgresearchgate.net For this compound, DFT calculations could be used to:

Optimize the geometry of monomeric and aggregated forms of the molecule.

Calculate vibrational frequencies to aid in the interpretation of infrared spectra.

Determine the electronic structure and analyze the nature of the zinc-oxygen and sulfur-oxygen bonds.

Investigate the molecule's reactivity by examining the energies and shapes of its frontier orbitals.

DFT studies on zinc complexes with sulfur- and oxygen-containing ligands have shown that the HOMO and LUMO are often localized on the ligands, which has implications for the electronic transitions and photochemical behavior of these compounds. uwa.edu.au

Calculated Parameters from DFT (Hypothetical)
Parameter Predicted Value/Characteristic
Optimized Zn-O bond length ~2.0 Å
HOMO-LUMO gap Influenced by aggregation state
Natural Charge on Zinc Positive, indicating ionic character
Vibrational Frequencies (S-O stretch) Correlate with experimental IR spectra

The difluoromethyl group (-CF₂H) is an important structural motif in medicinal and agricultural chemistry. The generation and reactivity of the difluoromethyl radical (•CF₂H) are of significant interest. Zinc difluoromethanesulfinate, a related compound, is known to be a precursor for the •CF₂H radical under photocatalytic conditions. researchgate.net

Computational studies, often employing DFT, are crucial for understanding the properties and reaction pathways of radical species. nih.govnih.gov For systems related to this compound, computational modeling can be used to:

Investigate the mechanism of •CF₂H radical generation, including the energetics of bond cleavage.

Analyze the electronic structure and reactivity of the •CF₂H radical itself. nih.gov

Model the subsequent reactions of the radical with other molecules, helping to rationalize experimental outcomes and predict product distributions. nih.gov

Theoretical analyses of fluorinated radicals have provided insights into their electrophilicity, nucleophilicity, and reduction potentials, which are key parameters governing their reactivity. nih.gov Such computational models would be invaluable in exploring the potential of this compound as a source of difluoromethyl radicals in organic synthesis.

Prediction of Regioselectivity and Reaction Pathways via Computational Methods

Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of organic reactions and predicting their outcomes. In the context of C-H functionalization reactions involving this compound, also known as zinc difluoromethanesulfinate (DFMS) or the Baran reagent, computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding and predicting regioselectivity and reaction pathways. These theoretical studies provide insights into the electronic and steric factors that govern the reactivity of the difluoromethyl radical (•CF2H) generated from the zinc reagent.

The direct C-H difluoromethylation of heteroaromatic compounds using this compound proceeds through a radical-mediated mechanism. The regioselectivity of this transformation is a critical aspect, determining the position of the difluoromethyl group on the heterocyclic scaffold. Computational analyses have been pivotal in rationalizing the observed regiochemical outcomes, which are often complementary to classical electrophilic aromatic substitution patterns.

Theoretical investigations focus on modeling the key steps of the reaction mechanism, primarily the addition of the •CF2H radical to the heterocycle. By calculating the energy profiles of the possible reaction pathways, researchers can identify the most kinetically and thermodynamically favorable outcomes. A central aspect of these studies is the analysis of the transition states (TS) associated with the radical addition to different positions on the heteroaromatic ring. The relative energies of these transition states are indicative of the preferred site of attack.

For instance, in the difluoromethylation of substituted pyridines or other nitrogen-containing heterocycles, DFT calculations can be employed to compare the activation energy barriers for the addition of the •CF2H radical to various C-H bonds. These calculations typically reveal that the radical addition is most favorable at the most electron-deficient positions, which is consistent with the experimentally observed nucleophilic character of the •CF2H radical.

The table below presents hypothetical DFT-calculated activation energy barriers for the addition of a difluoromethyl radical to different positions of a model substituted pyridine (B92270) substrate. Such data, derived from computational studies, allows for a quantitative prediction of the major regioisomer.

Position of AttackTransition State (TS) Geometry (Selected Bond Distances)Calculated Activation Energy (ΔG‡) (kcal/mol)Predicted Major/Minor Product
C-2C(pyridine)-C(CF2H): 2.15 Å12.5Major
C-3C(pyridine)-C(CF2H): 2.28 Å15.8Minor
C-4C(pyridine)-C(CF2H): 2.21 Å14.1Minor

Furthermore, computational models can elucidate the entire reaction pathway, from the generation of the •CF2H radical from this compound to the final rearomatization of the heterocyclic ring. This involves mapping the potential energy surface and identifying all relevant intermediates and transition states. The calculated reaction energies (ΔG_rxn) for each step provide a comprehensive thermodynamic picture of the process.

A hypothetical reaction coordinate diagram, derived from such computational work, would illustrate the relative energies of reactants, intermediates, transition states, and products for the different possible regiochemical pathways. This allows for a visual representation of the kinetic and thermodynamic factors controlling the reaction's selectivity.

The influence of solvent on regioselectivity can also be modeled using computational methods. By incorporating solvent effects, either implicitly (using continuum models) or explicitly (including solvent molecules in the calculation), theoretical studies can explain and predict changes in regioselectivity observed experimentally when different reaction media are employed.

Emerging Research Directions and Future Outlook

Development of Novel DFMS-Based Difluoromethylation Strategies

The traditional method for generating the difluoromethyl radical from DFMS involves the use of a stoichiometric oxidant like tert-butyl hydroperoxide (tBuOOH). nih.gov However, recent research has focused on developing milder and more versatile strategies, with a significant emphasis on photoredox catalysis.

One innovative approach involves the photocatalytic activation of DFMS. For instance, the use of organic photosensitizers, such as eosin (B541160) Y and rose bengal, under visible light irradiation has enabled the direct C–H difluoromethylation of a broad range of heterocycles. nih.gov This method avoids the need for harsh oxidants and proceeds under mild conditions. nih.gov Another novel strategy is the application of photocatalysis to achieve the difluoromethylation of C=N bonds, expanding the utility of DFMS to the synthesis of difluoromethylated amines and related compounds. This process is initiated by the single-electron oxidation of DFMS by an excited photocatalyst, leading to the formation of the crucial difluoromethyl radical.

Furthermore, the development of dual-active-center covalent organic frameworks (COFs) as heterogeneous photocatalysts represents a significant advancement. acs.org These materials can efficiently generate difluoromethyl radicals from sodium difluoromethanesulfinate, a related salt, and a similar principle could be applied to DFMS, showcasing the potential of advanced materials in developing novel difluoromethylation strategies. acs.org

Exploration of Expanded Substrate Scope and Enhanced Reactivity

Initial studies with DFMS demonstrated its efficacy in the difluoromethylation of nitrogen-containing heteroarenes, a class of compounds of immense importance in pharmaceuticals. nih.gov Subsequent research has significantly broadened the substrate scope to include a diverse array of organic molecules.

The reactivity of DFMS extends to aromatic thiols, leading to the formation of difluoromethyl thioethers, and α,β-unsaturated enones. nih.gov The reaction conditions are generally mild and tolerant of various functional groups, which is a significant advantage in the context of complex molecule synthesis. enamine.net

To enhance the reactivity and improve conversion rates, particularly for less reactive substrates, certain additives have been found to be beneficial. For example, the addition of trifluoroacetic acid (TFA) has been shown to improve the rate and conversion for some nitrogen-containing heteroarene substrates. nih.gov In some cases, a second addition of both DFMS and the oxidant is employed to drive the reaction to completion. nih.gov

The following tables summarize the expanded substrate scope of DFMS-mediated difluoromethylation with representative examples and their reported yields.

Table 1: Difluoromethylation of Heterocycles with DFMS

Substrate Product Yield (%)
Caffeine 8-(Difluoromethyl)caffeine 75
4-Phenylpyridine 2-(Difluoromethyl)-4-phenylpyridine 65
Quinoxaline 2-(Difluoromethyl)quinoxaline 70
N-Boc-pyrrole 2-(Difluoromethyl)-N-Boc-pyrrole 55

Data sourced from Fujiwara et al., 2012. nih.gov

Table 2: Difluoromethylation of Thiols and Enones with DFMS

Substrate Product Yield (%)
4-Methoxythiophenol 1-(Difluoromethylthio)-4-methoxybenzene 85
2-Mercaptobenzothiazole 2-(Difluoromethylthio)benzothiazole 60
Chalcone 3-(Difluoromethyl)-1,3-diphenylpropan-1-one 78

Data sourced from Fujiwara et al., 2012. nih.gov

Advanced Mechanistic Investigations to Unravel Complex Reaction Dynamics

The difluoromethylation reaction using DFMS is widely understood to proceed via a radical mechanism. nih.gov The key step is the generation of the difluoromethyl radical (•CF2H). In the classical approach using tBuOOH, it is proposed that the oxidant facilitates the homolytic cleavage of the S–C bond in DFMS to release the •CF2H radical.

More advanced mechanistic studies, particularly in the context of photoredox catalysis, have provided a more detailed picture of this process. Experimental evidence, including radical trapping experiments using TEMPO, has confirmed the presence of radical intermediates. In photocatalytic systems, the excited state of the photocatalyst is quenched by DFMS through a single-electron transfer (SET) process. This oxidation of DFMS leads to the formation of an unstable intermediate that rapidly extrudes sulfur dioxide (SO2) to generate the •CF2H radical.

Computational studies, such as Density Functional Theory (DFT) calculations, are emerging as powerful tools to further elucidate the reaction mechanism. These studies can provide insights into the energetics of different pathways, the structure of transition states, and the factors controlling the regioselectivity of the radical addition to various substrates. For instance, the nucleophilic character of the •CF2H radical, as suggested by regiochemical outcomes, can be rationalized through computational analysis of its electronic structure. nih.gov

Innovations in Catalytic Systems for DFMS-Mediated Transformations

While DFMS can be used stoichiometrically, the development of catalytic systems that promote its reactivity is a major area of ongoing research. The goal is to improve efficiency, reduce waste, and expand the applicability of this reagent.

As mentioned earlier, photoredox catalysis has been a significant innovation. The use of organic dyes like eosin Y and rose bengal, as well as transition metal complexes, allows for the generation of the difluoromethyl radical under mild visible-light irradiation. nih.gov This catalytic approach is not only more environmentally friendly but also offers the potential for novel reactivity patterns.

Another innovative direction is the development of dual catalytic systems. For example, the combination of a photoredox catalyst with a copper catalyst has been shown to enable the difluoromethylation of alkyl bromides. acs.org In such systems, the photocatalyst generates the •CF2H radical from a suitable precursor, and the copper catalyst facilitates the subsequent C(sp³)–CF2H bond formation. acs.org While this specific example uses a different difluoromethyl source, the principle of dual catalysis holds great promise for developing new DFMS-mediated transformations.

The design of novel ligands for transition metal catalysts is another avenue for innovation. Tailoring the steric and electronic properties of ligands can enhance the efficiency and selectivity of catalytic cycles involving DFMS or related zinc-based reagents. rsc.org The development of robust and reusable heterogeneous catalysts, such as the previously mentioned COFs, is also a key area that will likely see significant advancements in the future. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(((difluoromethyl)sulfinyl)oxy)Zinc (DFMS-Zn), and how do reaction conditions influence yield and purity?

  • Methodological Answer : DFMS-Zn is synthesized via ligand exchange reactions, often involving zinc precursors (e.g., ZnCl₂) and difluoromethylsulfinyl reagents under inert atmospheres. Key variables include solvent choice (e.g., dimethyl sulfoxide (DMSO) for stabilizing intermediates ), stoichiometric ratios, and temperature control (typically 0–25°C). Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like ZnCl₂ residues. Yield optimization requires monitoring reaction progress via NMR or FTIR to confirm sulfinyl-oxygen coordination .

Q. How can researchers characterize the structural and electronic properties of DFMS-Zn to confirm its coordination geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining coordination geometry. For electronic properties, UV-Vis spectroscopy can identify ligand-to-metal charge transfer (LMCT) bands, while X-ray photoelectron spectroscopy (XPS) validates oxidation states (e.g., Zn²⁺ and sulfur/oxygen bonding environments). Computational methods like DFT calculations (e.g., Gaussian 16) complement experimental data by modeling optimized geometries and frontier molecular orbitals .

Q. What are the primary reactivity patterns of DFMS-Zn in C–H functionalization reactions?

  • Methodological Answer : DFMS-Zn acts as a Lewis acid catalyst in regioselective C–H functionalization of electron-deficient heteroarenes. Its reactivity hinges on the electron-withdrawing nature of the difluoromethylsulfinyl group, which enhances electrophilicity at the zinc center. Researchers should assess substrate scope by varying substituents (e.g., electron-donating vs. withdrawing groups) and track regioselectivity via HPLC or GC-MS analysis .

Advanced Research Questions

Q. How does the difluoromethylsulfinyl ligand in DFMS-Zn compare to analogous ligands (e.g., trifluoromethylsulfinyl) in modulating catalytic activity and selectivity?

  • Methodological Answer : Comparative studies using bis(((trifluoromethyl)sulfinyl)oxy)zinc (TFMS-Zn) reveal that the difluoromethyl group in DFMS-Zn reduces steric hindrance while maintaining strong electron-withdrawing effects, improving catalytic turnover in sterically congested substrates. Kinetic studies (e.g., Eyring plots) and Hammett analyses quantify electronic effects on reaction rates and selectivity .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of DFMS-Zn across different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on Zn²⁺ solvation. Systematic solvent screening (e.g., DMSO vs. THF) paired with conductivity measurements and cyclic voltammetry can clarify solvation-dependent activity. For example, DMSO may stabilize active Zn intermediates but deactivate via strong coordination in some cases .

Q. How can computational modeling predict and optimize DFMS-Zn’s performance in novel reaction systems?

  • Methodological Answer : DFT-based transition-state modeling (e.g., using CP2K or ORCA) identifies energy barriers for key steps like C–H activation. Machine learning algorithms trained on existing datasets (e.g., reaction yields, solvent parameters) can predict optimal conditions for untested substrates, reducing trial-and-error experimentation .

Safety and Handling Considerations

Q. What are the best practices for handling DFMS-Zn to mitigate moisture sensitivity and decomposition risks?

  • Methodological Answer : Store DFMS-Zn under argon or nitrogen in sealed, desiccated containers. Use gloveboxes for weighing and reaction setup. Decomposition products (e.g., HF) require neutralization traps (e.g., CaCO₃). Regularly validate compound integrity via TGA or DSC to detect moisture-induced degradation .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for DFMS-Zn complexes?

  • Methodological Answer : Discrepancies may stem from dynamic effects (e.g., fluxionality in solution). Variable-temperature NMR experiments (e.g., ¹H NMR from -40°C to 60°C) can reveal coalescence temperatures for exchanging conformers. Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance resolution in crowded spectra .

Applications in Organic Synthesis

Q. What methodological frameworks guide the application of DFMS-Zn in asymmetric catalysis?

  • Methodological Answer : Asymmetric induction requires chiral auxiliaries or counterions (e.g., binaphthol-derived ligands). Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with chiral shift reagents. Systematic optimization of ligand-zinc coordination geometry (e.g., using X-ray crystallography) enhances stereocontrol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.